

E-64c: A Technical Guide to its Chemical Properties, Structure, and Applications

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Compound of Interest

Compound Name: E-64c

Cat. No.: B554940

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Introduction

E-64c, also known as Loxistatin Acid or EP475, is a potent, irreversible, and selective inhibitor of cysteine proteases.[1][2][3] It is an analog of E-64, a natural product isolated from *Aspergillus japonicus*. [4][5] **E-64c** functions by covalently modifying the active site sulfhydryl group of cysteine proteases, thereby inactivating the enzyme.[1] Its specificity for cysteine proteases over other classes of proteases, such as serine proteases, makes it a valuable tool in biochemical research and a potential therapeutic agent.[3] This guide provides a comprehensive overview of the chemical properties, structure, and experimental applications of **E-64c**.

Chemical Properties and Structure

E-64c is a white to off-white solid with the molecular formula C₁₅H₂₆N₂O₅. [6] Its chemical and physical properties are summarized in the table below.

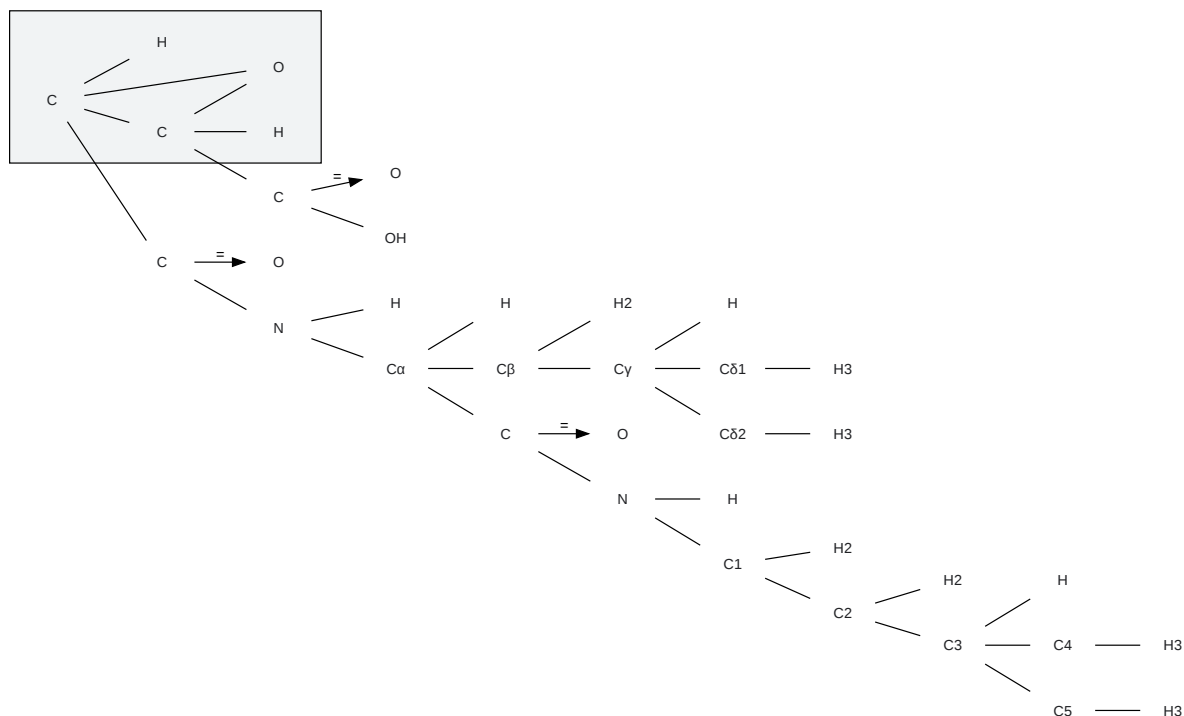
Data Presentation: Quantitative Physicochemical Data for E-64c

Property	Value	Source(s)
Molecular Formula	C15H26N2O5	[3][6]
Molecular Weight	314.38 g/mol	[2][6]
CAS Number	76684-89-4	[6]
Appearance	White to off-white solid	[6]
Purity	≥98%	[3]
Solubility		
≥31.4 mg/mL in DMSO	[1]	
≥111.8 mg/mL in Ethanol	[1]	
Insoluble in H2O	[1]	
20 mg/mL in DMSO	[3]	
30 mg/mL in DMF	[3]	
30 mg/mL in Ethanol	[3]	
1 mg/mL in PBS (pH 7.2)	[3]	
Storage	Store at -20°C	[1][3][6]

Chemical Structure

The chemical structure of **E-64c** is characterized by a trans-epoxysuccinyl group, a leucine residue, and an isoamylamine group.

- IUPAC Name: (2S,3S)-3-[[[(2S)-4-methyl-1-(3-methylbutylamino)-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid[1]
- SMILES: CC(C)CCNC(=O)--INVALID-LINK--NC(=O)[C@H]1O[C@@H]1C(=O)O[1][6]

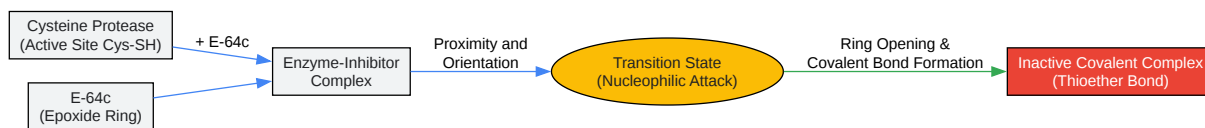


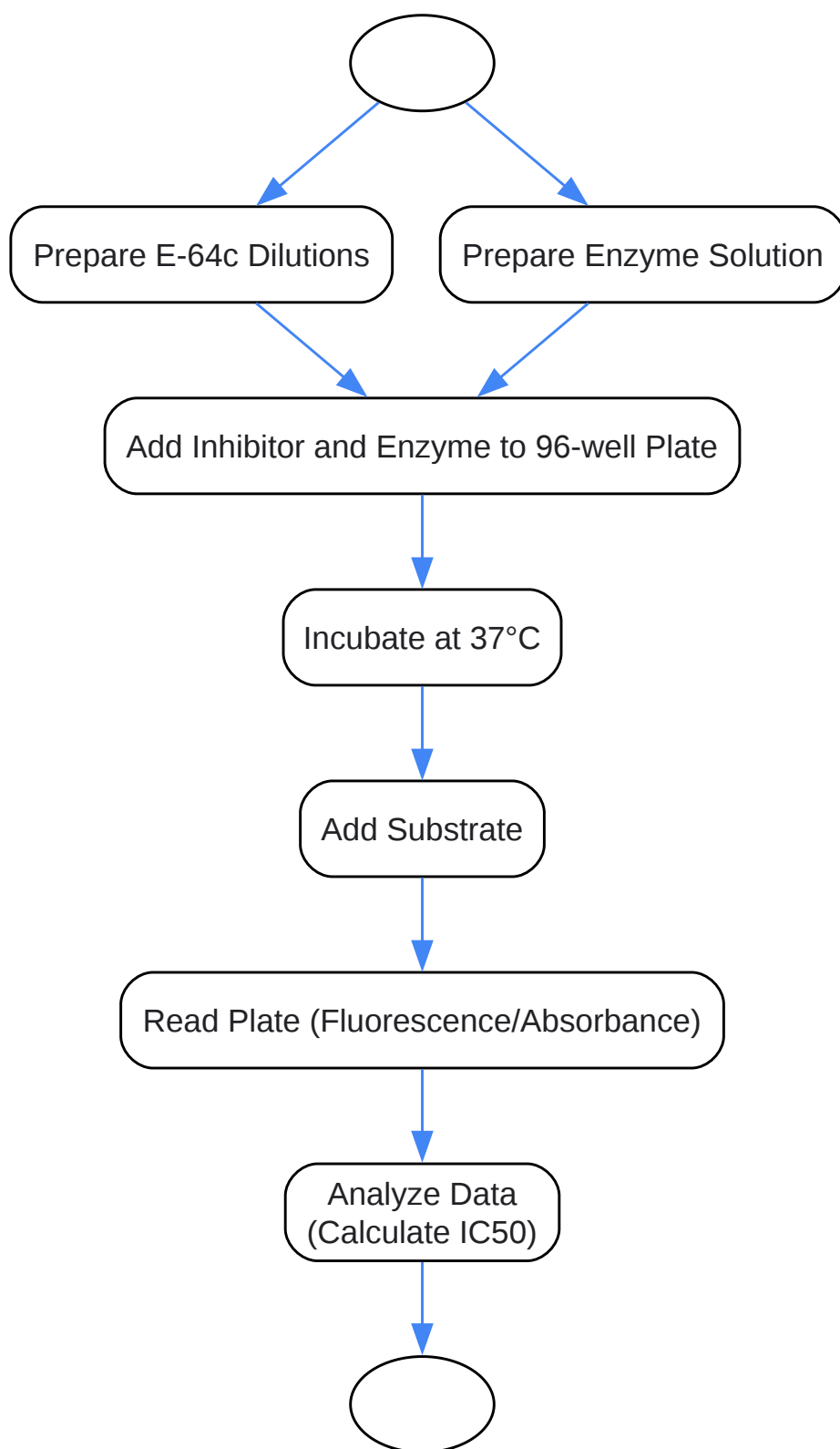
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Caption: Chemical structure of **E-64c**.

Mechanism of Action

E-64c is an irreversible inhibitor that targets the active site cysteine residue of cysteine proteases. The inhibition mechanism involves the nucleophilic attack of the catalytic cysteine's thiol group on one of the epoxide carbons of **E-64c**. This results in the opening of the epoxide ring and the formation of a stable covalent thioether bond between the inhibitor and the enzyme, leading to irreversible inactivation.





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